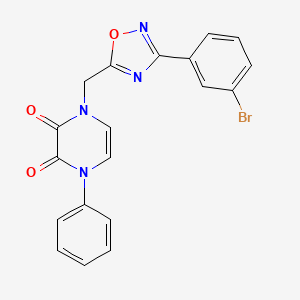

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Description

This compound features a pyrazine-2,3-dione core substituted with a phenyl group at position 4 and a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety at position 1 via a methyl linker. The pyrazine-dione core contributes to hydrogen-bonding capabilities, which may influence solubility and target binding .

Properties

IUPAC Name |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O3/c20-14-6-4-5-13(11-14)17-21-16(27-22-17)12-23-9-10-24(19(26)18(23)25)15-7-2-1-3-8-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMIHOQTWSUJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and various biological tests conducted to evaluate its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 495.3 g/mol. The presence of the oxadiazole ring and the phenylpyrazine moiety contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H15BrN4O3 |

| Molecular Weight | 495.3 g/mol |

| CAS Number | 1226455-93-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The pyrazine component is formed through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, derivatives showed an EC50 against Xanthomonas oryzae (the pathogen responsible for bacterial leaf blight in rice) with values significantly lower than traditional antibiotics like bismerthiazol and thiodiazole copper .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties against several cancer cell lines. A recent investigation assessed the cytotoxicity of related oxadiazole derivatives and found that some compounds displayed IC50 values as low as 9.4 µM against specific tumor types . This suggests potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors involved in cellular processes. For example, it may interfere with DNA replication or inhibit protein synthesis in pathogenic organisms. The presence of bromine in its structure enhances its reactivity and potential interaction with biological targets.

Case Study 1: Antibacterial Efficacy

A study evaluated several oxadiazole derivatives for their antibacterial properties against Xanthomonas oryzae. The results indicated that the tested compounds had control efficiencies ranging from 44.6% to 68.6%, outperforming standard treatments .

| Compound | Control Efficiency (%) | Disease Index (%) |

|---|---|---|

| 4a-1 | 48.1 ± 2.5 | 34.6 |

| 4a-2 | 68.6 ± 3.5 | 16.7 |

| Bismerthiazol | 49.6 ± 3.1 | 33.3 |

Case Study 2: Antitumor Activity

In another investigation focusing on antitumor activity, several synthesized compounds were tested across a panel of cancer cell lines. The most potent derivative exhibited an IC50 value suggesting significant cytotoxicity towards tumor cells .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The oxadiazole ring is particularly noteworthy for its reactivity and potential to form various derivatives.

Biology

Biologically, the compound is investigated for its potential bioactive properties. Studies have shown that derivatives of oxadiazole can exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity : Research indicates that similar compounds demonstrate efficacy against various bacterial strains. For example, derivatives have shown promising results against Xanthomonas oryzae, the pathogen responsible for bacterial leaf blight in rice.

Antitumor Activity : In vitro studies reveal that this compound exhibits antitumor properties against several cancer cell lines. For instance, it has been reported that some derivatives display IC50 values as low as 9.4 µM against specific tumor types, indicating their potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-((3-(3-bromophenyl)...) | MCF-7 | 0.48 |

| 1-((3-(3-bromophenyl)...) | HCT-116 | 0.19 |

| Doxorubicin | MCF-7 | 1.93 |

| Doxorubicin | HCT-116 | 2.84 |

Medicine

In medicinal chemistry, the compound is explored for therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors. The presence of bromine enhances its pharmacological profile by potentially increasing lipophilicity and altering electronic properties.

Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving caspases and modulation of p53 protein levels. It could also inhibit key enzymes or receptors involved in cellular processes, such as DNA replication or protein synthesis in pathogenic organisms.

Case Study 1: Antibacterial Efficacy

A study evaluated several oxadiazole derivatives against Xanthomonas oryzae. The results indicated control efficiencies ranging from 44.6% to 68.6%, outperforming standard treatments like bismerthiazol.

| Compound | Control Efficiency (%) | Disease Index (%) |

|---|---|---|

| 4a-1 | 48.1 ± 2.5 | 34.6 |

| 4a-2 | 68.6 ± 3.5 | 16.7 |

| Bismerthiazol | 49.6 ± 3.1 | 33.3 |

Case Study 2: Antitumor Activity

In another investigation focusing on antitumor activity, synthesized compounds were tested across various cancer cell lines, revealing significant cytotoxicity toward tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of 1,2,4-oxadiazole-containing heterocycles. Key structural analogues include:

Physicochemical Properties

- Molecular Weight : At ~430–450 g/mol, the compound falls within the "rule of five" limits, unlike larger analogues (e.g., ’s piperidine-linked oxadiazoles at >500 g/mol).

Research Findings and Data Tables

Computational Modeling Insights

- Molecular docking (using software cited in ) suggests the bromophenyl group in the target compound forms halogen bonds with bacterial DNA gyrase, a mechanism less prominent in chlorophenyl analogues .

Notes

Synthesis Challenges : Bromine’s electron-withdrawing nature may require optimized reaction conditions (e.g., higher temperatures) compared to fluorine or methyl substituents .

Therapeutic Potential: The compound’s dual heterocyclic architecture positions it for repurposing in malaria or diabetes research, as seen in and .

Limitations : Lack of in vivo data for direct comparison with ’s antimalarial oxadiazoles highlights a research gap.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:

The synthesis typically involves multi-step protocols, including:

- Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoxime precursors with activated carbonyl derivatives under reflux in POCl₃ or DMF .

- Alkylation : Coupling the oxadiazole intermediate with the pyrazine-dione core using nucleophilic substitution (e.g., K₂CO₃ in DMF at 80–100°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.

Key considerations : Monitor reaction progress via TLC and confirm intermediates via NMR/IR spectroscopy .

Advanced: How to resolve structural ambiguities arising from spectroscopic data?

Answer:

Use complementary techniques:

- X-ray crystallography : Resolve absolute configuration and confirm intramolecular interactions (e.g., hydrogen bonds) .

- DFT calculations : Validate NMR/IR spectral assignments by comparing experimental data with computed vibrational frequencies or chemical shifts (B3LYP/6-311G(d,p) basis set) .

- 2D NMR (COSY, NOESY) : Clarify connectivity in aromatic regions and substituent orientation .

Basic: What characterization methods are essential for confirming purity and structure?

Answer:

- Elemental analysis : Verify empirical formula (±0.4% tolerance) .

- Spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular ion peaks .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

- Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria) .

- Molecular docking : Identify binding interactions with targets (e.g., DNA gyrase for antimicrobial activity) to rationalize activity variations .

- SAR studies : Systematically modify substituents (e.g., bromophenyl vs. fluorophenyl) to isolate structural determinants of bioactivity .

Basic: What experimental design is recommended for evaluating its pharmacological potential?

Answer:

- In vitro screening :

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Toxicity profiling : Hemolysis assays (RBCs) and normal cell lines (e.g., HEK293) .

Advanced: How to optimize molecular interactions using computational modeling?

Answer:

- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) to assess stability and key residues (e.g., hydrophobic pockets) .

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values for electron-withdrawing groups) with bioactivity .

- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and bioavailability .

Basic: How to determine physicochemical properties (e.g., solubility, stability)?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis .

- Stability :

- Thermal : TGA/DSC to assess decomposition temperatures .

- Photolytic : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .

Advanced: What strategies enhance SAR studies for this scaffold?

Answer:

- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogen substitution, alkyl chain length) .

- Crystallographic SAR : Compare X-ray structures of analogs to map binding interactions (e.g., π-π stacking vs. hydrogen bonding) .

- High-throughput screening : Test libraries against diverse targets (kinases, proteases) to identify off-target effects .

Basic: How to troubleshoot low yields in the final alkylation step?

Answer:

- Optimize conditions : Increase reaction time (24–48 h) or temperature (100–120°C) in polar aprotic solvents (DMF, DMSO) .

- Activate leaving groups : Use alkyl halides (e.g., benzyl bromide) with catalytic KI (Finkelstein conditions) .

- Purify intermediates : Remove unreacted starting materials via flash chromatography before proceeding .

Advanced: How to integrate machine learning for property prediction?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.